molecular formula C20H12BrFN2O B2624684 (E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide CAS No. 753476-07-2

(E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide

Cat. No. B2624684
CAS RN: 753476-07-2
M. Wt: 395.231
InChI Key: IBNFKNRAUXVOLQ-UHFFFAOYSA-N
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Description

(E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide, also known as BFPNB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BFPNB is a member of the enamide class of compounds and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide is not fully understood, but it is thought to interact with specific proteins or ion channels in cells. This compound has been found to inhibit the activity of certain ion channels, which can have a variety of effects on cellular function. This compound has also been shown to bind to specific proteins, which can lead to changes in their activity or function.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of ion channels, the modulation of protein activity, and the potential to induce cell death in cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide is its high purity and yield, which make it a useful compound for scientific research. This compound is also relatively stable and can be stored for extended periods of time. However, one limitation of this compound is its relatively high cost, which can limit its use in certain research applications.

Future Directions

There are several future directions for research involving (E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide. One potential avenue of research is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Another potential area of research is the investigation of the role of specific ion channels and proteins in cellular signaling pathways using this compound as a tool. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of (E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide involves several steps, including the reaction of 5-bromo-2-fluoroaniline with naphthalene-1-carboxaldehyde to form an imine intermediate. The imine is then reacted with cyanoacetic acid to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a useful compound for research purposes.

Scientific Research Applications

(E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein-ligand interactions, as a tool for investigating the structure and function of ion channels, and as a potential therapeutic agent for the treatment of cancer and other diseases. This compound has also been used in studies investigating the role of specific proteins in cellular signaling pathways.

properties

IUPAC Name

(E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrFN2O/c21-16-8-9-18(22)14(11-16)10-15(12-23)20(25)24-19-7-3-5-13-4-1-2-6-17(13)19/h1-11H,(H,24,25)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNFKNRAUXVOLQ-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=CC3=C(C=CC(=C3)Br)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)/C(=C/C3=C(C=CC(=C3)Br)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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